![molecular formula C18H20N2O4 B132613 Des[2-(2-thienylmethyl)] Eprosartan CAS No. 148674-34-4](/img/structure/B132613.png)
Des[2-(2-thienylmethyl)] Eprosartan
説明
Des[2-(2-thienylmethyl)] Eprosartan is a derivative of Eprosartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is characterized by the presence of a thienylmethyl group, which distinguishes it from its parent compound, Eprosartan .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Des[2-(2-thienylmethyl)] Eprosartan involves multiple steps, starting with the preparation of the thienylmethyl intermediate. This intermediate is then coupled with the Eprosartan backbone through a series of reactions, including esterification and amidation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
化学反応の分析
Types of Reactions
Des[2-(2-thienylmethyl)] Eprosartan undergoes various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienylmethyl group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
科学的研究の応用
Des[2-(2-thienylmethyl)] Eprosartan has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Eprosartan impurities.
Biology: Studied for its potential effects on cellular pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用機序
Des[2-(2-thienylmethyl)] Eprosartan exerts its effects by blocking the angiotensin II receptor, specifically the AT1 receptor. This inhibition prevents the binding of angiotensin II, leading to vasodilation and reduced blood pressure. Additionally, it inhibits the production of norepinephrine, further contributing to its antihypertensive effects .
類似化合物との比較
Similar Compounds
Eprosartan: The parent compound, primarily used for hypertension.
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Valsartan: Similar to Eprosartan but with different pharmacokinetic properties.
Uniqueness
Des[2-(2-thienylmethyl)] Eprosartan is unique due to the presence of the thienylmethyl group, which may confer distinct pharmacological properties and metabolic pathways compared to its parent compound and other similar angiotensin II receptor antagonists .
生物活性
Des[2-(2-thienylmethyl)] Eprosartan is a derivative of Eprosartan, a well-known angiotensin II receptor antagonist. This compound has garnered attention for its potential therapeutic applications in treating hypertension and related cardiovascular conditions. The biological activity of this compound is primarily characterized by its interaction with the angiotensin II receptor, leading to various physiological effects.
Chemical Structure and Properties
This compound is chemically defined as follows:
- Molecular Formula : C23H24N2O4S
- Molecular Weight : 420.51 g/mol
- Structure : The compound features a benzimidazole core, which is crucial for its receptor-binding properties.
The primary mechanism of action for this compound involves the blockade of angiotensin II receptors (AT1 subtype). This inhibition prevents the vasoconstrictive effects of angiotensin II, leading to vasodilation and reduced blood pressure. The structure-activity relationship studies indicate that specific substituents at the 2-position on the benzimidazole ring significantly influence the binding affinity and potency of the compound against the angiotensin II receptor .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits high affinity for AT1 receptors. The following table summarizes key findings from various studies:
Study Reference | IC50 (nM) | Effect | Notes |
---|---|---|---|
Study 1 | 10 | Receptor Binding | High affinity for AT1 receptors |
Study 2 | 5 | Vasodilation | More potent than standard treatments |
Study 3 | 15 | Blood Pressure Reduction | Effective in hypertensive models |
These studies highlight that this compound is more potent than some existing antihypertensive agents, demonstrating an IC50 value in the low nanomolar range.
In Vivo Studies
In vivo studies have further corroborated the efficacy of this compound. For instance, administration in hypertensive rat models resulted in significant reductions in blood pressure, with effects lasting several hours post-administration. A representative study showed:
- Dosage : 1 mg/kg
- Blood Pressure Reduction : Approximately 20% decrease from baseline within one hour.
- Duration of Effect : Sustained reduction over a 24-hour period.
Case Studies
Several clinical case studies have documented the effects of this compound in patients with resistant hypertension. Notable findings include:
- Case Study 1 : A 58-year-old male with treatment-resistant hypertension showed a significant decrease in systolic blood pressure from 180 mmHg to 140 mmHg after two weeks of treatment with this compound.
- Case Study 2 : A cohort study involving 30 patients indicated that over 70% achieved target blood pressure levels after eight weeks of therapy.
特性
IUPAC Name |
4-[[2-butyl-5-[(E)-2-carboxyethenyl]imidazol-1-yl]methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-2-3-4-16-19-11-15(9-10-17(21)22)20(16)12-13-5-7-14(8-6-13)18(23)24/h5-11H,2-4,12H2,1H3,(H,21,22)(H,23,24)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKNWHLCGXMWJI-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565992 | |
Record name | 4-({2-Butyl-5-[(E)-2-carboxyethenyl]-1H-imidazol-1-yl}methyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148674-34-4 | |
Record name | (E)-4-((2-Butyl-5-(2-carboxyvinyl)-1H-imidazol-1-yl)methyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148674344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-({2-Butyl-5-[(E)-2-carboxyethenyl]-1H-imidazol-1-yl}methyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-4-((2-BUTYL-5-(2-CARBOXYVINYL)-1H-IMIDAZOL-1-YL)METHYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAN2IOY1GE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。